![molecular formula C18H23N5O B2761357 N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034504-20-4](/img/structure/B2761357.png)
N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolidine and pyridine rings, followed by the introduction of the imidazole ring. The exact synthesis route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrrolidine ring (a five-membered ring with one nitrogen atom), a pyridine ring (a six-membered ring with one nitrogen atom), and an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms). These rings are connected by methylene (-CH2-) groups .Chemical Reactions Analysis
The presence of multiple nitrogen-containing rings in this compound suggests that it could participate in a variety of chemical reactions, particularly those involving nucleophilic substitution or addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound more polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
- Researchers have explored the anticancer potential of this compound. It may inhibit specific cellular pathways involved in cancer progression, making it a candidate for further investigation as a targeted therapy .
- The compound’s structure suggests it could exhibit antimicrobial effects. Studies have evaluated its activity against bacteria, fungi, and mycobacteria. Further research is needed to determine its efficacy and mechanism of action .
- Given the urgent need for new anti-tubercular agents, scientists have investigated derivatives of this compound. Some derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis .
- PARP inhibitors are used in cancer therapy. The compound’s structure suggests it could potentially inhibit PARP enzymes, which play a role in DNA repair. Further studies are necessary to validate this hypothesis .
- Medicinal chemists have explored modifications to the pyrrolidine ring to optimize drug-like properties. By altering substituents and stereochemistry, they aim to enhance binding affinity and selectivity for specific protein targets .
- Researchers have investigated how different substituents on the pyrrolidine ring impact biological activity. Understanding the SAR helps guide the design of more potent and selective compounds .
Anticancer Properties
Antimicrobial Activity
Anti-Tubercular Activity
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Drug Design and Optimization
Structure–Activity Relationship (SAR) Studies
Wirkmechanismus
Target of Action
Compounds containing imidazole and pyrrolidine moieties have been reported to exhibit a broad range of biological activities . They show significant activity against various kinases , suggesting that kinases could be potential targets.
Mode of Action
Compounds with similar structures have been shown to inhibit their targets by binding to them, thereby modulating their activity . The presence of the imidazole and pyrrolidine moieties might contribute to the compound’s ability to interact with its targets .
Biochemical Pathways
Given the reported kinase inhibition activity of similar compounds , it can be inferred that this compound might affect pathways involving these kinases.
Pharmacokinetics
Compounds containing imidazole and pyrrolidine moieties are generally known for their good solubility in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c24-18(14-4-5-15-16(9-14)22-12-21-15)20-11-13-3-6-17(19-10-13)23-7-1-2-8-23/h3,6,10,12,14H,1-2,4-5,7-9,11H2,(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTKXRNMDHDUIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)CNC(=O)C3CCC4=C(C3)NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.